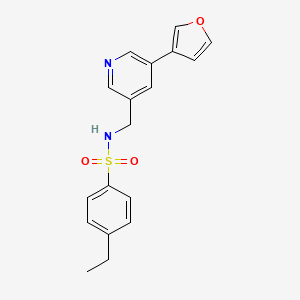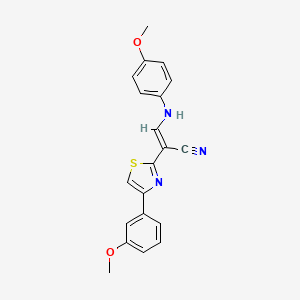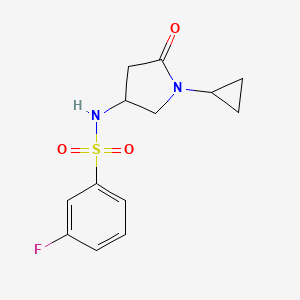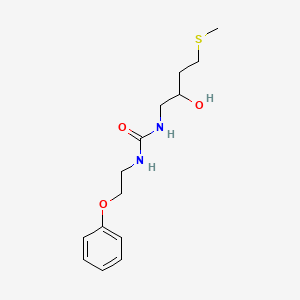
(2-(Morpholinomethyl)phenyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Lipid Dynamics and Solvent Effects
The influence of solvents, such as methanol, on lipid dynamics is critical for understanding membrane behavior in biological systems. Methanol acts as a solubilizing agent and can significantly affect the structure and function of lipid bilayers. Studies using small angle neutron scattering have shown that methanol can enhance lipid mixing and accelerate the kinetics of lipid transfer and flip-flop, thereby affecting membrane stability and the action of transmembrane proteins or peptides. These findings underscore the importance of considering solvent effects in the study of biomembranes and proteolipids (Nguyen et al., 2019).
Morpholine Derivatives in Catalysis and Synthesis
Morpholine derivatives, such as those synthesized from (2-(Morpholinomethyl)phenyl)methanol hydrochloride, play a pivotal role in various catalytic and synthetic processes. The electrochemical and aggregation properties of dendritic axially morpholine-disubstituted silicon phthalocyanine and mono-substituted subphthalocyanine, synthesized using (2-(Morpholinomethyl)phenyl)methanol, have been explored. These compounds exhibit unique aggregation behaviors and electrochemical properties, making them valuable for applications in materials science and catalysis (Bıyıklıoğlu, 2015).
Analytical Methods for Morpholine Detection
The development of analytical methods for the detection of morpholine residues on fruits underscores the relevance of this compound in food safety. A method utilizing acidified methanol extraction followed by determination with hydrophilic interaction liquid chromatography and tandem mass spectrometry has been validated for the accurate quantification of morpholine, demonstrating the compound's role in ensuring the safety and quality of agricultural products (Hengel et al., 2014).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, morpholine and its derivatives have been investigated for their potential in drug development. For instance, the synthesis and structural elucidation of Schiff-base Zn(II) complexes, incorporating morpholine derivatives, have shown significant antibacterial and cytotoxic activities. These complexes, such as {4-chloro-2-[(2-morpholinoethylimino)methyl]phenolato}methanolchlorozinc(II), highlight the therapeutic potential of morpholine-based compounds in addressing microbial infections and cancer (Shi et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13;/h1-4,14H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUKYCBXUAWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)

![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2890521.png)
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)

![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)



